Thiotolyl b-D-ribofuranoside Thiotolyl b-D-ribofuranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC13666519
InChI: InChI=1S/C12H16O4S/c1-7-2-4-8(5-3-7)17-12-11(15)10(14)9(6-13)16-12/h2-5,9-15H,6H2,1H3/t9-,10-,11-,12+/m1/s1
SMILES: CC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O
Molecular Formula: C12H16O4S
Molecular Weight: 256.32 g/mol

Thiotolyl b-D-ribofuranoside

CAS No.:

Cat. No.: VC13666519

Molecular Formula: C12H16O4S

Molecular Weight: 256.32 g/mol

* For research use only. Not for human or veterinary use.

Thiotolyl b-D-ribofuranoside -

Specification

Molecular Formula C12H16O4S
Molecular Weight 256.32 g/mol
IUPAC Name (2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol
Standard InChI InChI=1S/C12H16O4S/c1-7-2-4-8(5-3-7)17-12-11(15)10(14)9(6-13)16-12/h2-5,9-15H,6H2,1H3/t9-,10-,11-,12+/m1/s1
Standard InChI Key HAIKIYVHHZHPJW-KKOKHZNYSA-N
Isomeric SMILES CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
SMILES CC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O
Canonical SMILES CC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O

Introduction

Structural Characteristics and Molecular Identity

Chemical Composition and Stereochemistry

Thiotolyl β-D-ribofuranoside (CAS 1131610-84-8) has the molecular formula C12_{12}H16_{16}O4_{4}S and a molecular weight of 256.32 g/mol . Its IUPAC name, (2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol, reflects its stereochemical configuration and functional groups . The compound features a β-D-ribofuranose ring system, where the anomeric hydroxyl group is replaced by a p-tolylthio (-S-C6_6H4_4-CH3_3) moiety. This substitution introduces significant electronic and steric effects, altering the compound’s reactivity compared to unmodified ribose derivatives.

Table 1: Key Structural Identifiers

PropertyValue/DescriptorSource
Molecular FormulaC12_{12}H16_{16}O4_{4}S
Molecular Weight256.32 g/mol
SMILESCC1=CC=C(C=C1)S[C@H]2C@@HO
AppearanceWhite crystalline powder
Storage Conditions2–8°C

Synthesis and Chemical Derivatization

Synthetic Pathways

The synthesis of thiotolyl β-D-ribofuranoside typically begins with D-ribose, leveraging protective group strategies to achieve regioselective functionalization. A common approach involves:

  • Protection of Hydroxyl Groups: Benzoylation or acetylation of D-ribose to form intermediates like 2,3,5-tri-O-benzoyl-D-ribofuranose .

  • Thioglycosylation: Reaction with p-thiocresol (4-methylbenzenethiol) under acidic conditions to introduce the thiotolyl group at the anomeric position .

  • Deprotection: Sequential removal of protective groups to yield the final product.

The patent literature describes analogous methods for L-ribose derivatives, highlighting the versatility of thioglycoside formation in carbohydrate chemistry . For instance, L-ribose thioglycosides are synthesized via nucleophilic displacement of a glycosyl halide with thiols, a strategy adaptable to D-ribose systems .

Table 2: Comparative Synthetic Yields for Ribose Thioglycosides

Starting MaterialProtective GroupsThioglycosylation AgentYield (%)Reference
D-RiboseBenzoylp-Thiocresol62
L-ArabinoseAcetylThiophenol30

Physicochemical Properties and Stability

Spectroscopic Characterization

  • NMR Spectroscopy: 1^1H and 13^13C NMR spectra confirm the β-anomeric configuration, with characteristic signals for the thiotolyl group (δ~2.3 ppm for CH3_3, δ~7.2–7.4 ppm for aromatic protons) .

  • Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 256.32 (M+H+^+) .

Biological and Pharmacological Relevance

Role in Nucleoside Analog Development

Thiotolyl β-D-ribofuranoside serves as a precursor for thiomodified nucleosides, which are explored for antiviral and anticancer properties. The thioether group can mimic natural oxy-nucleosides while conferring resistance to enzymatic degradation . For example, 2'-deoxy-L-ribonucleosides derived from similar thioglycosides exhibit potent activity against hepatitis B virus (HBV) .

Enzyme Inhibition Studies

Preliminary studies suggest that thiotolyl-modified sugars act as competitive inhibitors of glycosidases and glycosyltransferases. The thio group’s electronegativity alters transition-state interactions, potentially enhancing binding affinity .

Industrial and Research Applications

Organic Synthesis

The compound is employed as a chiral building block in asymmetric synthesis. Its rigid furanose ring and stereogenic centers facilitate the construction of complex natural products.

Materials Science

Thiotolyl β-D-ribofuranoside derivatives are investigated for self-assembling nanomaterials, leveraging sulfur’s coordination capacity for metal nanoparticle synthesis .

Future Directions and Challenges

  • Synthetic Optimization: Improving regioselectivity in thioglycosylation to reduce byproduct formation.

  • Biological Screening: Expanding in vitro and in vivo studies to validate therapeutic potential.

  • Stability Enhancements: Developing prodrug formulations to mitigate oxidative susceptibility.

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